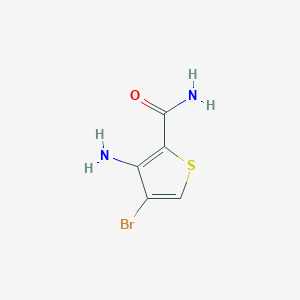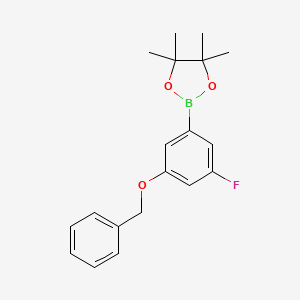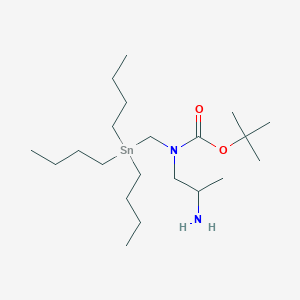
4-Fluoro-2-(2-methylallyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Fluoro-2-(2-methylallyl)phenol” is a synthetic compound that belongs to the class of phenylpropenes. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of phenols like “this compound” can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Wissenschaftliche Forschungsanwendungen
Chemical Sensing and Detection 4-Fluoro-2-(2-methylallyl)phenol could potentially be used as a fluorophoric platform for the development of chemosensors. Research on similar compounds like 4-methyl-2,6-diformylphenol (DFP) has shown its effectiveness in detecting various analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. The presence of functional groups in these compounds offers opportunities to modulate their sensing capabilities for specific applications (Roy, 2021).
Synthesis and Manufacturing The compound's structure is relevant to the field of synthetic chemistry, where derivatives like 2-Fluoro-4-bromobiphenyl serve as key intermediates in the manufacture of various pharmaceuticals and chemicals. Research into practical syntheses of these intermediates highlights the importance of such compounds in industrial processes (Qiu, Gu, Zhang, & Xu, 2009).
Phenolic Compound Research Studies on bound phenolics in foods emphasize the significant role of phenolic compounds in health and nutrition. These compounds, including variants of this compound, are known for their antioxidant properties and their interactions with proteins, affecting food quality and potential health benefits (Acosta-Estrada, Gutiérrez-Uribe, & Serna-Saldívar, 2014).
Pharmacological Potential Phenolic compounds like chlorogenic acid have been explored for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective activities. Similar compounds, such as this compound, may also have therapeutic potential due to their structural similarities and biological activities (Naveed et al., 2018).
Environmental and Material Sciences Research into synthetic phenolic antioxidants and their environmental occurrence and toxicity highlights the dual role of phenolic compounds as beneficial antioxidants in materials and potential environmental pollutants. Understanding the balance between these roles is crucial for the sustainable use of phenolic compounds in various applications (Liu & Mabury, 2020).
Wirkmechanismus
The mechanism of action of phenolic compounds like “4-Fluoro-2-(2-methylallyl)phenol” is mainly due to their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . Phenol, a related compound, is a potent proteolytic agent that dissolves tissue on contact via proteolysis .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoro-2-(2-methylprop-2-enyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6,12H,1,5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYJHCWVLBBAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=CC(=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)


![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)







![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)